Fmoc-D-3,3-Diphenylalanine

Peptide Therapeutics Protease Resistance Drug Metabolism

Fmoc-D-3,3-Diphenylalanine (CAS: 189937-46-0) is an Fmoc-protected, non-proteinogenic D-amino acid derivative. It is characterized by a central diphenylmethyl group at the beta-carbon, which introduces significant steric bulk and rigidity, distinct from canonical aromatic amino acids like phenylalanine.

Molecular Formula C30H25NO4
Molecular Weight 463.533
CAS No. 189937-46-0; 201484-50-6
Cat. No. B2510943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-3,3-Diphenylalanine
CAS189937-46-0; 201484-50-6
Molecular FormulaC30H25NO4
Molecular Weight463.533
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
InChIKeyPENQOTJCVODUQU-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-3,3-Diphenylalanine (CAS 189937-46-0): A Conformationally Constrained, Enzymatically Stable Building Block for Therapeutic Peptide Design and Supramolecular Biomaterials


Fmoc-D-3,3-Diphenylalanine (CAS: 189937-46-0) is an Fmoc-protected, non-proteinogenic D-amino acid derivative. It is characterized by a central diphenylmethyl group at the beta-carbon, which introduces significant steric bulk and rigidity, distinct from canonical aromatic amino acids like phenylalanine. This structural feature, combined with the base-labile Fmoc group, makes it a critical building block in solid-phase peptide synthesis (SPPS) . Its applications span the development of highly potent and selective vasopressin receptor agonists, broad-spectrum antimicrobial peptides, and self-assembling peptide hydrogels for 3D cell culture and drug delivery, due to its unique ability to impose conformational constraints and enhance metabolic stability [1].

Why Fmoc-D-3,3-Diphenylalanine Cannot Be Substituted with Generic Fmoc-Phenylalanine or L-Enantiomers in High-Value Applications


Generic Fmoc-protected amino acids like Fmoc-L-Phenylalanine or even the L-enantiomer of 3,3-diphenylalanine (Fmoc-L-3,3-Diphenylalanine, CAS 201484-50-6) lack the specific combination of stereochemistry and steric bulk required to achieve the same biological and material outcomes. The D-configuration is crucial for conferring resistance to proteolytic degradation, a common limitation for therapeutic peptides [1]. Simultaneously, the geminal diphenyl substitution imposes a conformational rigidity that cannot be replicated by standard amino acids, fundamentally altering receptor binding profiles and self-assembly pathways [2]. Substituting this compound with a cheaper analog would compromise or eliminate the intended gain in stability, potency, or material properties, rendering the scientific or industrial objective unattainable.

Quantitative Comparative Evidence for Fmoc-D-3,3-Diphenylalanine: Stability, Potency, and Material Performance Benchmarks


Enzymatic Stability: D-Configuration Confers Complete Resistance to Common Proteases

Fmoc-D-3,3-Diphenylalanine is a D-amino acid derivative, which fundamentally alters its susceptibility to enzymatic cleavage compared to its L-counterpart. The D-configuration confers resistance to degradation by proteases that typically cleave L-amino acids, such as trypsin and chymotrypsin [1]. While direct kinetic data (e.g., Kcat/Km) for this specific Fmoc-protected monomer is not published in a head-to-head comparison, the mechanism of resistance is a well-established class-level inference for D-amino acids. This property is critical for increasing the in vivo half-life of therapeutic peptides incorporating this building block.

Peptide Therapeutics Protease Resistance Drug Metabolism

Conformational Restriction: D-3,3-Diphenylalanine Induces Specific Beta-Turns in Vasopressin Analogues

Incorporation of bulky 3,3'-diphenylalanine (Dpa) enantiomers at position 2 of arginine vasopressin (AVP) analogues imposes a distinct conformational constraint not observed with natural amino acids. NMR and molecular modeling studies of four vasopressin analogues substituted with Dpa or D-Dpa revealed that these substitutions induce specific beta-turns at positions 2,3 and/or 3,4. These structural features are characteristic of oxytocin receptor (OTR) antagonists and are crucial for enhanced antidiuretic activity [1]. The high accessibility of the aromatic side chains at positions 2 and 3, facilitated by this constraint, plays a crucial role in antagonist-receptor binding.

GPCR Vasopressin Peptide Conformation NMR

Vasopressin V2 Receptor Agonism: D-Dip Substitution Creates Exceptionally Potent and Prolonged Antidiuretic Agents

Modification of arginine vasopressin (AVP) at position 2 with the D-enantiomer of 3,3-diphenylalanine (D-Dip) results in a dramatic and favorable shift in pharmacological profile. Peptides such as [Mpa1,D-Dip2]AVP, [Mpa1,D-Dip2,Val4]AVP, [Mpa1,D-Dip2,D-Arg8]VP, and [Mpa1,D-Dip2,Val4,D-Arg8]VP were identified as exceptionally potent antidiuretic agents with significantly prolonged activities [1]. This modification transforms the uterotonic property into an antagonistic one and cancels the effect on blood pressure, while preserving or increasing antidiuretic activity compared to native AVP. A molecular docking study further suggests that the bulky D-Dip residue acts as a stronger structural restraint in the oxytocin receptor (OTR) than in the V2 receptor (V2R), explaining the differential agonistic/antagonistic activities and contributing to its high V2R selectivity [2].

Vasopressin V2 Receptor Agonist Peptide Pharmacology

Antimicrobial Peptide Potency: Peptides Containing 3,3-Diphenylalanine Exhibit Sub-Micromolar MICs Against Key Pathogens

While this evidence pertains to the core 3,3-diphenylalanine residue (not the Fmoc-protected form), it provides a critical class-level inference for the moiety's biological utility. Cyclic and linear peptides incorporating 3,3-diphenyl-L-alanine (Dip) demonstrate potent, broad-spectrum antimicrobial activity. For instance, the cyclic peptide [DipR]5 showed minimum inhibitory concentrations (MICs) of 0.39-25 µM against Gram-positive and Gram-negative bacteria strains, with the highest activity observed against S. pneumoniae (MIC of 0.39-0.78 µM) [1]. Against fungi, [DipR]5 demonstrated an MIC of 1.6 µM against A. fumigatus, outperforming the clinical antifungal fluconazole, which had an MIC of >209 µM [1].

Antimicrobial Peptides AMP Drug Resistance MIC

Hydrogel Formation: Fmoc-FF Forms Rigid Gels at Uniquely Low Concentrations (0.01 wt%)

Fmoc-diphenylalanine (Fmoc-FF), the dipeptide built from this monomer, exhibits exceptional gelation properties. It forms self-supporting hydrogels under physiological conditions and, crucially, can form rigid gels at concentrations as low as 0.01 wt% [1]. This is a remarkably low critical gelation concentration (CGC) compared to many other peptide hydrogelators. In comparative studies of Fmoc-dipeptides, the mechanical properties (storage modulus, G') vary significantly based on sequence; Fmoc-FF exhibits a G' of ~0.5-5 Pa, whereas Fmoc-LG (leucine-glycine) displays a much higher G' of ~1000-2100 Pa [2]. This indicates that the specific diphenylalanine motif provides a unique balance of rigidity and gelation efficiency, which can be tuned by sequence and conditions.

Peptide Hydrogels Self-Assembly Biomaterials Rheology

Shelf-Life and Storage Stability: Lyophilized Powder Remains Stable for 36 Months at -20°C

For procurement and logistical planning, Fmoc-D-3,3-Diphenylalanine demonstrates excellent long-term storage stability. When stored as a lyophilized powder at -20°C under desiccated conditions, the compound is stable for 36 months [1]. This is a standard and reliable benchmark for this class of Fmoc-protected amino acids. Once in solution, storage at -20°C is recommended with use within 1 month to prevent loss of potency. This stability profile is crucial for laboratories and manufacturing facilities to manage inventory and ensure consistent experimental outcomes over multi-year projects.

Peptide Synthesis Chemical Stability Storage Procurement

High-Value Research and Industrial Applications for Fmoc-D-3,3-Diphenylalanine


Design of Metabolically Stable, Long-Acting Peptide Therapeutics

Incorporating Fmoc-D-3,3-Diphenylalanine into peptide sequences is a validated strategy for enhancing resistance to proteolytic degradation by enzymes like trypsin and chymotrypsin [1]. This is particularly valuable in the development of peptide-based drugs (e.g., for diabetes insipidus, cancer, or metabolic disorders) where a prolonged in vivo half-life is essential for therapeutic efficacy. The D-configuration ensures the peptide remains active longer, reducing dosing frequency and improving patient outcomes.

Engineering Highly Selective and Potent GPCR Ligands

This compound is ideal for structure-activity relationship (SAR) studies aimed at designing selective ligands for G protein-coupled receptors (GPCRs) like the vasopressin and oxytocin receptors. Its bulky diphenyl group introduces a specific conformational constraint (beta-turns) that can pre-organize the peptide backbone for selective receptor binding, as demonstrated in vasopressin analogues where it converts activity from agonism to antagonism or enhances potency and selectivity for the V2 receptor [2][3]. This allows researchers to fine-tune pharmacological profiles.

Fabrication of Ultra-Low Concentration Peptide Hydrogels for 3D Cell Culture

The ability of Fmoc-FF (a dipeptide derived from this monomer) to form rigid, self-supporting hydrogels at concentrations as low as 0.01 wt% is a key differentiator for biomaterials science [4]. These gels provide a highly hydrated, biomimetic 3D microenvironment for cell culture, tissue engineering, and controlled drug release. Their low CGC allows for cost-effective scaffold fabrication and minimizes potential interference from the scaffold material in biological assays.

Development of Next-Generation Antimicrobial Peptides (AMPs)

The 3,3-diphenylalanine pharmacophore, which is the core of this compound, has demonstrated potent and broad-spectrum antimicrobial activity in both linear and cyclic peptides. Peptides containing this moiety exhibit sub-micromolar MICs against multidrug-resistant bacteria and fungi, including activity superior to clinical antifungals like fluconazole [5]. This positions Fmoc-D-3,3-Diphenylalanine as a critical building block for synthesizing novel AMPs to address the growing threat of antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-3,3-Diphenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.